molecular formula C20H20N2O2 B2841541 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide CAS No. 946387-20-8

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide

Cat. No.: B2841541
CAS No.: 946387-20-8
M. Wt: 320.392
InChI Key: JOURYCLOOIDCJT-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide is a complex organic compound that features an indole ring, a phenyl group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring, followed by the introduction of the phenyl group and the oxoacetamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. The phenyl group and oxoacetamide moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-phenyl-2-oxoacetamide: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties and biological activities.

    2-(1H-indol-3-yl)-N-[4-(propan-2-yl)phenyl]-2-oxoacetamide: Similar structure but with variations in the position of substituents on the phenyl ring.

Uniqueness

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the methyl and propan-2-yl groups enhances its binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(3-methyl-4-propan-2-ylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12(2)15-9-8-14(10-13(15)3)22-20(24)19(23)17-11-21-18-7-5-4-6-16(17)18/h4-12,21H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOURYCLOOIDCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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